4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core fused with a tetrahydro ring system. Key structural elements include:
- A 1,2,4-oxadiazole substituent at position 4, bearing a 5-ethyl group.
- A 4-fluorobenzyl moiety at position 2.
- A saturated bicyclic system (5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine) that enhances conformational rigidity .
The oxadiazole ring is known for improving metabolic stability and bioavailability in drug-like molecules, while the fluorobenzyl group contributes to lipophilicity and target binding via halogen interactions .
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-2-15-21-17(22-27-15)16-14-5-3-4-10-23(14)19(26)24(18(16)25)11-12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELPIBFGJZAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H17FN4O3
- IUPAC Name : this compound
This compound features a pyrido[1,2-c]pyrimidine core with oxadiazole and fluorobenzyl substituents that contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with enzymes involved in metabolic processes. For instance, compounds with similar structures have been reported to inhibit succinate dehydrogenase and other key enzymes in metabolic pathways .
- Receptor Modulation : The presence of the pyrido[1,2-c]pyrimidine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways related to drug action and therapeutic effects .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Similar oxadiazole derivatives have shown strong bactericidal effects against various bacterial strains such as Staphylococcus spp. and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro assays have demonstrated:
- Cell Viability Tests : Compounds related to the oxadiazole class were tested on human cell lines (e.g., L929 fibroblasts). Results indicated that certain derivatives exhibited low cytotoxicity while maintaining high metabolic activity at specific concentrations (Table 1).
| Dose (µM) | Cell Line L929 Viability (%) |
|---|---|
| 200 | 77 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
| 12 | 109 |
Anticancer Potential
The compound's ability to modulate cellular pathways makes it a candidate for anticancer therapy:
- Mechanistic Insights : Studies have suggested that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting proliferation signals .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that the tested compounds significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like ciprofloxacin. This finding highlights the potential of oxadiazole derivatives in developing new antimicrobial agents .
Evaluation of Cytotoxic Effects
In a comparative study involving various oxadiazole derivatives, it was found that while some compounds exhibited cytotoxic effects on cancer cell lines (e.g., A549 and HepG2), others enhanced cell viability under specific conditions. This duality suggests a nuanced understanding of how structural variations influence biological outcomes.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a pyrido[1,2-c]pyrimidine core fused with an oxadiazole moiety. The presence of fluorine and ethyl groups enhances its biological activity and solubility profiles. The molecular formula is with a molecular weight of approximately 414.4 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study on similar oxadiazole derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the 4-fluorobenzyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased potency against pathogens .
Anticancer Properties
Compounds with oxadiazole structures have been explored for their anticancer activities. In vitro studies indicate that such compounds can inhibit cancer cell proliferation through apoptosis induction. The specific substitution patterns in the pyrido[1,2-c]pyrimidine framework are believed to play a crucial role in modulating the compound's activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Neuroprotective Effects
Recent investigations into neuroprotective agents have identified oxadiazole derivatives as potential candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in therapies aimed at conditions like Alzheimer's disease. Studies suggest that such compounds can reduce oxidative stress in neuronal cells, thereby protecting them from damage .
Organic Electronics
The unique electronic properties of heterocyclic compounds make them suitable for applications in organic electronics. Research indicates that the incorporation of oxadiazole units can improve charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's structure allows for better alignment of molecular orbitals, enhancing device performance .
Photovoltaic Devices
Studies have shown that compounds similar to 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione can be utilized as donor materials in bulk heterojunction solar cells. Their ability to absorb light and convert it into electrical energy efficiently positions them as promising candidates for next-generation solar technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Key Observations :
- Core Flexibility: Replacing the pyrido-pyrimidine core with thieno-pyrimidine (as in ) alters electronic properties and binding kinetics.
- Substituent Impact: The 4-fluorobenzyl group in the target compound enhances π-π stacking compared to the phenoxypropyl variant in .
- Oxadiazole Isomerism : 1,2,4-Oxadiazoles (target compound) exhibit better metabolic stability than 1,3,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .
Pharmacological Comparisons
- Antimicrobial Activity: Thieno-pyrimidine derivatives with 1,3,4-oxadiazoles (e.g., ) show moderate activity against S.
- Anticancer Potential: The thieno-pyrimidine analogue inhibits kinase pathways (IC₅₀ = 0.2 µM), while computational models suggest the target compound’s fluorobenzyl group may enhance selectivity for G-protein-coupled receptors .
Computational and Structural Insights
- Molecular Similarity Metrics: The target compound shares a Tanimoto coefficient (Morgan fingerprints) of 0.65–0.72 with thieno-pyrimidine analogues, indicating moderate structural overlap . Dice indexes for 1,2,4-oxadiazole-containing compounds (e.g., ) exceed 0.8, highlighting conserved pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
